molecular formula C9H7N3O B3420096 Phthalazine-1-carboxamide CAS No. 170940-78-0

Phthalazine-1-carboxamide

Cat. No.: B3420096
CAS No.: 170940-78-0
M. Wt: 173.17 g/mol
InChI Key: ZPKLKCZILZRALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalazine-1-carboxamide (CAS 170940-78-0) is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The phthalazine core is recognized for its versatile biological activity and ability to bind to multiple biological targets, making it a highly valuable intermediate for developing novel therapeutic agents . This compound is primarily investigated for its potential in oncology research. Derivatives of this compound have been designed and synthesized as potent kinase inhibitors, targeting enzymes such as c-Met and VEGFR-2, which are implicated in cancer cell growth and survival . These inhibitors can induce apoptosis (programmed cell death) and disrupt angiogenesis, the process of new blood vessel formation that tumors need to grow . Research has shown that certain this compound derivatives exhibit excellent broad-spectrum cytotoxic activity and significant potency against a range of human cancer cell lines, including lung, gastric, colon, and breast cancers . Beyond oncology, the phthalazine scaffold is also explored for its antimicrobial properties against various pathogens and for potential applications in material science . As a key chemical building block, this compound provides researchers with a versatile core structure for further synthetic modification. Its structure allows for the introduction of various substituents to fine-tune biological activity, selectivity, and pharmacokinetic properties, facilitating the discovery of new lead compounds . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLKCZILZRALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170940-78-0
Record name 1-phthalazinecarboxamide
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Advanced Synthetic Methodologies for Phthalazine 1 Carboxamide and Derivatives

Foundational Approaches to Phthalazine (B143731) Ring System Formation

The construction of the bicyclic phthalazine core is the initial and critical step in the synthesis of its derivatives. Methodologies generally rely on the cyclization of benzene-derived precursors containing two adjacent functional groups that can react with a hydrazine (B178648) source.

A prevalent and foundational method for constructing the phthalazinone ring system involves the cyclocondensation reaction between phthalic anhydride (B1165640) and hydrazine derivatives. nih.govwindows.net This reaction is typically carried out by refluxing phthalic anhydride with hydrazine hydrate (B1144303) in a solvent such as acetic acid. nih.gov The process begins with the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. A subsequent intramolecular cyclization via condensation reaction, involving the second nitrogen of the hydrazine and the remaining carboxylic acid group, forms the stable heterocyclic phthalazinone ring. windows.net This approach is widely used for its simplicity and the ready availability of the starting materials. nih.gov Multi-component reactions starting with phthalic anhydride and hydrazine hydrate, along with other reagents like aldehydes and malononitrile (B47326), have also been developed to create more complex pyrazolo-phthalazine dione (B5365651) derivatives in a single pot. researchgate.net

Beyond the use of phthalic anhydride, several other cyclization strategies are employed to form the phthalazinone core, which is a common precursor to Phthalazine-1-carboxamide.

One major pathway involves the cyclization of ortho-substituted benzoic acid derivatives. For instance, 2-aroylbenzoic acids or 2-benzoylbenzoic acid can be treated with hydrazine hydrate to yield the corresponding 4-arylphthalazin-1(2H)-ones. windows.net Similarly, a 2-(4-chlorobenzoyl)benzoic acid can undergo cyclocondensation with hydrazine hydrate to produce the 4-(4-chlorophenyl)phthalazin-1(2H)-one intermediate. youtube.com

Other precursors for the phthalazine ring system include phthalimides and phthalides, which can also react with hydrazine derivatives to form the desired phthalazinone structure. windows.net Furthermore, transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or ruthenium, have emerged as powerful tools for C-H bond activation and functionalization to construct the phthalazinone skeleton. jst.go.jpgoogle.com

Targeted Synthesis of this compound Core Structure

Once the foundational phthalazine or phthalazinone ring is established, specific functionalization is required to introduce the carboxamide group at the C1 position.

A key intermediate for the synthesis of 1-substituted phthalazines is 1-chlorophthalazine (B19308) . This precursor is commonly prepared from phthalazin-1(2H)-one (also known as phthalazinone). The chlorination is typically achieved by treating phthalazinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). nih.govjst.go.jp The reaction converts the keto-enol tautomer of the phthalazinone into the more reactive 1-chlorophthalazine. jst.go.jp

With 1-chlorophthalazine in hand, the chloro group can be displaced by a variety of nucleophiles. nih.gov This reactivity is central to building the this compound structure. Two plausible pathways from this intermediate are:

Cyanation followed by hydrolysis : 1-chlorophthalazine can undergo nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 1-cyanophthalazine. The nitrile group can then be carefully hydrolyzed under controlled acidic or basic conditions to afford the primary amide, this compound. chemistrysteps.com This two-step process is a standard method for converting alkyl or aryl halides to carboxamides. chemistrysteps.com

Carbonylation and amidation : Palladium-catalyzed carbonylation of 1-chlorophthalazine in the presence of carbon monoxide can generate a phthalazine-1-carbonyl derivative, which can then be converted to the amide.

The direct formation of the carboxamide group (-CONH₂) is a critical transformation. Starting from Phthalazine-1-carboxylic acid , standard amidation procedures can be applied. The carboxylic acid can be activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species readily reacts with ammonia (B1221849) to form this compound. youtube.comyoutube.com Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an ammonia source.

Another potential route involves the direct condensation of phthalazine with a carboxylic acid chloride in the presence of a base. While less common for this specific transformation, it represents a possible synthetic strategy. The hydrolysis of a nitrile group, as mentioned previously, is a very effective method where the reaction conditions can be tuned to stop at the amide stage before further hydrolysis to the carboxylic acid occurs. chemistrysteps.comyoutube.com

Derivatization and Structural Modification Strategies

The this compound scaffold is a versatile platform for structural modification to explore structure-activity relationships for medicinal chemistry applications. Derivatization can occur at several positions:

On the Carboxamide Nitrogen : The amide nitrogen itself can be a point of modification. For instance, N-substituted this compound derivatives can be synthesized. A notable example is the synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrothis compound derivatives, which were designed as P-glycoprotein inhibitors. nih.gov This demonstrates that complex side chains can be attached via the amide nitrogen.

At the N2 Position of the Phthalazine Ring : In the related phthalazinone series, the nitrogen at position 2 is frequently alkylated or arylated. For example, 4-benzylphthalazin-1(2H)-one can be alkylated at the N2 position with reagents like ethyl acrylate, and the resulting ester side chain can be further modified into a variety of amides and hydrazides. ontosight.ai This strategy allows for the introduction of diverse functionalities.

At other positions on the Ring System : The benzene (B151609) portion of the phthalazine ring can be substituted. Syntheses often start with substituted phthalic anhydrides to introduce groups onto the aromatic ring from the outset. Additionally, positions on the pyridazine (B1198779) ring, such as C4, can be modified. For instance, 1,4-disubstituted phthalazines are often synthesized from 1,4-dichlorophthalazine (B42487), allowing for sequential nucleophilic substitutions at both positions. nih.gov

These derivatization strategies enable the fine-tuning of the molecule's physicochemical and pharmacological properties.

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution is a cornerstone for the functionalization of the phthalazine core, particularly when a leaving group, such as a halogen, is present at the C1 or C4 positions. The inherent electron deficiency of the pyridazine ring facilitates these reactions. longdom.orglongdom.org 1-Chlorophthalazine and 1,4-dichlorophthalazine are common and highly reactive intermediates for introducing a variety of nucleophiles. nih.govnih.gov

The reaction of 1-chlorophthalazine with diverse carbon-based nucleophiles, including active methylene (B1212753) compounds like malononitrile and benzyl (B1604629) cyanide, in the presence of a strong base, leads to the formation of new C-C bonds at the C1 position. thieme-connect.de Similarly, nitrogen nucleophiles, such as primary and secondary amines, readily displace the halogen to yield 1-amino-substituted phthalazines. longdom.orglongdom.org For example, reacting 1-chlorophthalazines with p-phenylenediamine (B122844) can produce N¹-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov These substitutions are fundamental for creating libraries of derivatives for further investigation.

Starting MaterialNucleophileProduct TypeReference
1-ChlorophthalazineDiethyl malonate, MalononitrileC1-Substituted Phthalazine thieme-connect.de
1-HalogenophthalazinePrimary/Secondary Amines1-Amino Phthalazine longdom.orglongdom.org
1-Chlorophthalazinep-PhenylenediamineN¹-(Phthalazin-1-yl)benzene-1,4-diamine nih.gov
1,4-DichlorophthalazineSecondary Amine ResinsResin-Bound Aminophthalazine longdom.org

Coupling Reactions for Extended Conjugated Systems

To construct more complex architectures, particularly those involving extended π-conjugated systems, modern cross-coupling reactions are indispensable. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to create C-C bonds between the phthalazine core and various aryl or heteroaryl partners. longdom.orgnih.gov

A common strategy involves using a halogenated phthalazine, like 1,4-dichlorophthalazine, as the electrophilic partner. nih.gov For instance, Suzuki coupling with N-aryl substituted phenyl acetamide (B32628) boronic acids can yield novel phthalazine analogues. nih.gov These methods offer a powerful route to biaryl and heteroaryl-substituted phthalazines, which are of significant interest for their unique electronic and structural properties. The reaction conditions can be tailored to achieve mono- or di-substitution, providing precise control over the final molecular structure.

Phthalazine SubstrateCoupling PartnerCatalyst/ConditionsProductReference
1-HalophthalazineArylboronic AcidPd Catalyst (e.g., Pd(PPh₃)₄)1-Arylphthalazine longdom.org
1,4-DichlorophthalazinePhenyl Acetamide Boronic AcidPd CatalystPhthalazine-based N-aryl Phenyl Acetamides nih.gov
Halogenated PhthalazineN-PropargylindolesPd Catalyst3-(Indolyl)prop-1-ynyl Substituted Phthalazines longdom.org

Formation of Fused Heterocyclic Systems Incorporating this compound Moiety

The this compound moiety can be incorporated into larger, fused heterocyclic systems through various cyclization strategies. These reactions often involve using a functionalized phthalazine as a scaffold upon which new rings are constructed. A prominent example is the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione carboxamides. researchgate.net These are typically formed through a condensation reaction involving phthalhydrazide (B32825) (a cyclic hydrazide derivative of phthalic acid), an aldehyde, and an active methylene compound like cyanoacetamide. researchgate.nettandfonline.com

Other fused systems, such as Current time information in Bangalore, IN.smolecule.comtriazolo[3,4-a]phthalazines and 2H-indazolo[2,1-b]phthalazine-triones, have been synthesized from appropriately substituted phthalazinone precursors. longdom.orgnih.gov For example, the reaction of 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with reagents like formic acid can lead to the formation of a fused 1,3,4-oxadiazole (B1194373) ring. researchgate.net These intramolecular and intermolecular cyclizations provide access to a diverse range of polycyclic heteroaromatic compounds with rigid structures. acs.org

Fused SystemKey PrecursorsReaction TypeReference
1H-Pyrazolo[1,2-b]phthalazine-dione carboxamidePhthalhydrazide, Aldehyde, CyanoacetamideThree-component condensation researchgate.nettandfonline.com
Current time information in Bangalore, IN.smolecule.comTriazolo[3,4-a]phthalazine4-(3,4-Dimethylphenyl)-1(2H)-phthalazinoneCyclization via lactam-lactim tautomerism longdom.org
4-(1,3,4-Oxadiazol-2-yl)phthalazin-1(2H)-one1-Oxo-1,2-dihydrophthalazin-4-carbohydrazide, Formic acidCyclization researchgate.net
2H-Indazolo[1,2-b]phthalazine-trione β-lactamsPhthalhydrazide, Aldehyde, Dimedone, KetenesMulti-step condensation and [2+2] cycloaddition nih.gov

Advanced One-Pot Synthesis and Green Chemistry Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental responsibility. One-pot reactions and multi-component reactions (MCRs) are powerful tools that align with these principles, allowing for the construction of complex molecules from simple precursors in a single operation, which avoids the need for isolating intermediates. osi.lv

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-dione carboxamides is an excellent example of a one-pot, three-component reaction. researchgate.nettandfonline.com Recent advancements have focused on making these processes greener. For instance, the use of fish scale hydroxyapatite (B223615) (FS-HAP), a biodegradable and reusable heterogeneous catalyst, has been reported for this transformation under solvent-free conditions, yielding the desired products in high yields with short reaction times. tandfonline.com Similarly, other one-pot strategies have been developed for synthesizing various phthalazine derivatives, such as aryl(hetaryl)thiazolyl-phthalazine-1,4-diones, from readily available starting materials. osi.lvnih.gov These methods represent a significant step towards sustainable chemical synthesis. rsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions, predicting outcomes, and designing new transformations.

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of many reactions involving phthalazine synthesis have been investigated through both experimental evidence and computational studies. For the multi-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a three-step mechanism is proposed, which is supported by Density Functional Theory (DFT) calculations. researchgate.net The plausible mechanism for the one-pot synthesis of thiazolyl-phthalazine-1,4-diones involves an initial Hantzsch-type thiazole (B1198619) formation, followed by a subsequent reaction with phthalic anhydride to form the final fused product. osi.lv

In the formation of other fused systems, reaction intermediates have been postulated. For example, in the synthesis of pyrazolone (B3327878) derivatives from 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide and ethyl acetoacetate, a reaction pathway involving specific intermediates is suggested to explain the formation of the final product. researchgate.net These mechanistic insights are invaluable for controlling regioselectivity and improving reaction efficiency.

Kinetic and Thermodynamic Considerations in Synthetic Routes

The outcome of a chemical reaction is governed by the interplay of kinetics (the rate of reaction) and thermodynamics (the stability of products). researchgate.net While specific kinetic and thermodynamic data for this compound synthesis are not widely published, principles can be drawn from related systems. Key factors influencing reaction rates include temperature, pressure (for gaseous reactants), and the presence of catalysts. rug.nl

Kinetic studies on the curing of phthalonitrile (B49051) resins, which can be derived from 1,4-dichloropthalazine, provide a useful analogue. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are used to monitor the curing behavior and determine kinetic parameters such as the activation energy (Ea). For instance, the activation energy for the curing of a phenol-containing phthalonitrile monomer was calculated to be 63±6 kJ/mol using isoconversional methods. researchgate.net In studies of other nitrogen-containing heterocycles, the activation energy of decomposition processes has been determined, providing insight into the thermal stability and energy release of the molecules. mdpi.com These types of analyses are critical for understanding reaction feasibility, optimizing conditions for yield and selectivity, and ensuring the thermal stability of the resulting materials. plos.org

System/ReactionMethod/TechniqueKinetic/Thermodynamic ParameterFindingReference
Phenol-containing phthalonitrile curingDifferential Scanning Calorimetry (DSC)Activation Energy (Ea)63±6 kJ/mol researchgate.net
Decomposition of Azolotetrazine DerivativesThermal AnalysisActivation Energy (Ea)129.0 - 292.2 kJ/mol mdpi.com
Conversion of Phenazine-1-carboxylic acidHPLC MonitoringReaction OrderFirst-order kinetics plos.org

Elucidation of Chemical Structure and Spectroscopic Characterization

Chromatographic and Purity Assessment Methodologies

The purity of Phthalazine-1-carboxamide and its derivatives is a critical parameter, and it is primarily assessed using chromatographic techniques. These methods separate the main compound from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of phthalazine (B143731) compounds. researchgate.netsmolecule.com Reversed-phase HPLC is frequently used, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. google.comresearchgate.net The progress of a reaction can be monitored using Thin Layer Chromatography (TLC), with a common mobile phase being a mixture of ethyl acetate (B1210297) and n-hexane. ias.ac.in

Key parameters for HPLC analysis include the type of column, the composition of the mobile phase (often a gradient of solvents like water and acetonitrile), the flow rate, and the detector wavelength. google.comresearchgate.net For example, one documented method for analyzing phthalazine derivatives uses an Agilent Model 1100 system with a Zorbax SB-C8 reversed-phase column. google.com Another method employs a Phenomenex Gemini-NX RP-C18 column with detection at 254 and 280 nm. researchgate.net Purity is typically determined by the peak area percentage in the chromatogram. researchgate.net

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another technique used for the analysis and purity determination of volatile phthalazine derivatives. This method separates compounds based on their boiling points and interaction with the stationary phase.

The following table outlines typical conditions used in the chromatographic analysis of phthalazine derivatives.

Chromatographic TechniqueColumn DetailsMobile Phase/ConditionsDetectorApplication
HPLC Agilent Zorbax SB-C8 (4.6x150 mm, 5µ)Gradient elutionUVPurity analysis google.com
HPLC Phenomenex Gemini-NX RP-C18 (150 x 4.6 mm, 5 µm)Linear gradients of mobile phases A and BPDA (254 and 280 nm)Purity determination researchgate.net
TLC Not specifiedEthyl acetate:n-hexane (1:1)Visual (e.g., UV light)Reaction monitoring ias.ac.in
GC-MS Not specifiedTemperature programmingMass SpectrometerQuantification of purity and detection of impurities

Rigorous documentation of these analytical methods, including reagent purity, specific equipment models, and validation steps like NMR purity checks, is essential for ensuring the reproducibility of scientific findings.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Exploration of Substituent Effects on Biological Activity Potential

The biological activity of Phthalazine-1-carboxamide derivatives can be significantly modulated by the introduction of various substituents at different positions of the phthalazine (B143731) core and the carboxamide moiety. A systematic exploration of these substituent effects is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective compounds.

Influence of Aromatic and Aliphatic Substituents on Molecular Interactions

The nature of substituents, whether aromatic or aliphatic, plays a pivotal role in defining the molecular interactions of this compound derivatives with their biological targets. Aromatic substituents can engage in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and cation-π interactions, which are often critical for binding affinity. For instance, the introduction of a biarylamide or biarylurea tail at position 1 of the phthalazine core has been a key design strategy for inhibitors of vascular endothelial growth factor receptor (VEGFR) kinase. nih.govekb.eg Different substitution patterns on the terminal aromatic ring are explored to optimize occupancy of the hydrophobic pocket of the kinase. nih.gov

In contrast, aliphatic substituents, ranging from simple alkyl chains to more complex cyclic systems, primarily contribute to hydrophobic interactions and can influence the conformational flexibility of the molecule. The size, shape, and lipophilicity of these aliphatic groups are critical determinants of biological activity. For example, in a series of phthalazinone derivatives, which are structurally related to phthalazine-1-carboxamides, variations in aliphatic groups have been shown to impact their anti-inflammatory and anti-proliferative activities. nih.gov

A comparative analysis of aromatic and aliphatic substituents often reveals that a balance between hydrophobicity and polarity is essential for optimal biological activity. While lipophilic groups can enhance membrane permeability and access to intracellular targets, excessive lipophilicity can lead to poor solubility and non-specific binding.

Substituent Type Key Interactions Influence on Bioactivity
Aromaticπ-π stacking, hydrophobic, cation-πCan significantly enhance binding affinity through specific interactions with aromatic residues in the target protein.
AliphaticHydrophobicModulates lipophilicity, membrane permeability, and can influence conformational flexibility.

Impact of Heteroatom Incorporation on Bioactivity Profile

The incorporation of heteroatoms, such as nitrogen, oxygen, and sulfur, into the substituents of this compound derivatives can profoundly alter their physicochemical properties and biological activity. Heteroatoms can introduce hydrogen bonding capabilities, alter the electronic distribution of the molecule, and influence its metabolic stability.

For example, the nitrogen atoms within the phthalazine ring itself are key pharmacophoric features. nih.gov Furthermore, the introduction of heteroatom-containing functional groups, such as sulfonamides, has been explored in phthalazine derivatives, leading to potent inhibitors of enzymes like carbonic anhydrases. The sulfonamide group, with its ability to coordinate with the zinc ion in the active site of carbonic anhydrases, exemplifies the targeted use of heteroatoms to achieve specific biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches, particularly pharmacophore modeling, are invaluable tools for the discovery and optimization of novel this compound derivatives.

Identification of Essential Structural Features for Biological Response

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, these features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For instance, a common pharmacophoric model for VEGFR inhibitors incorporating the phthalazine scaffold includes:

A flat heteroaromatic ring system (the phthalazine core) to occupy the ATP-binding region. nih.gov

A hydrogen bond donor-acceptor pair, often represented by the carboxamide or a similar moiety. nih.gov

A substituted terminal aryl group to fit into a hydrophobic pocket. nih.gov

A ligand-based pharmacophore model for phthalazinone analogs, which are structurally similar to phthalazine-1-carboxamides, identified a six-feature pharmacophore composed of three hydrophobic spheres and three hydrogen bond acceptors as being crucial for activity. researchgate.net The absence of any of these key features in a molecule often leads to a significant loss of biological activity, highlighting their importance in molecular recognition. researchgate.net

Computational Approaches to Pharmacophore Mapping

Various computational algorithms are employed to generate and validate pharmacophore models. These methods typically involve the alignment of a set of active molecules to identify common chemical features. Software like PHASE, Discovery Studio, and MOE are commonly used for this purpose. taylorandfrancis.com

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features. This virtual screening approach can significantly accelerate the drug discovery process by identifying potential hit compounds for further biological evaluation. The identified hits can then be docked into a model of the target's active site (if available) to predict their binding mode and affinity.

Conformational Analysis and Flexibility in Biological Recognition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives provides insights into their preferred shapes and how they might interact with a biological target. The flexibility of these molecules allows them to adopt different conformations, and the biologically active conformation is the one that binds to the receptor.

Understanding the conformational preferences of this compound derivatives is essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often used to explore the potential energy surface of a molecule and identify its low-energy conformations. For instance, conformational analysis has been employed to deduce the biologically active conformations of various bioactive molecules, which may differ from their solid-state structures. nih.gov

The interaction between a flexible ligand and a biological target is a dynamic process. Both the ligand and the receptor can undergo conformational changes upon binding, a phenomenon known as "induced fit." Therefore, considering the flexibility of both the this compound derivative and its target protein is crucial for accurately predicting binding affinity and designing more effective drugs. Modern computational approaches are increasingly incorporating receptor flexibility to improve the accuracy of in silico screening and drug design.

Design of Novel this compound Analogues for Enhanced Selectivity

The strategic design of novel this compound analogues is a key area of research aimed at improving their selectivity towards specific biological targets, thereby enhancing their therapeutic efficacy and reducing off-target effects. This process involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their targets. Medicinal chemists employ various strategies to modify the this compound scaffold, leading to the development of analogues with finely tuned selectivity profiles.

One of the primary approaches in designing selective analogues is the modification of substituents on the phthalazine core and the carboxamide side chain. Research has shown that even minor alterations to these positions can significantly impact the compound's interaction with the target's binding site. For instance, the introduction of different functional groups can influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, all of which are critical for selective binding.

A prominent strategy in the development of selective phthalazine-based compounds involves the incorporation of biarylamide or biarylurea moieties at the 1-position of the phthalazine core. nih.govekb.eg This design is often based on mimicking the binding modes of known selective inhibitors. nih.gov The rationale behind this approach is to utilize the flat heteroaromatic phthalazine ring system to occupy the ATP-binding region of kinases, while the amide or urea (B33335) linker forms crucial hydrogen bonds with key amino acid residues like Glu 885 and Asp 1046 in the active site. nih.gov The terminal aryl group is designed to extend into a hydrophobic pocket, and modifications to this group can significantly enhance selectivity. nih.gov

For example, studies on phthalazine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors have demonstrated that the substitution pattern on the terminal phenyl ring of a biarylurea side chain is critical for selectivity. nih.gov Analogues with a 4-chloro-3-trifluoromethyl substitution pattern, similar to the known inhibitor sorafenib (B1663141), have shown enhanced VEGFR-2 inhibitory activity. nih.gov This highlights the importance of matching the substituent pattern to the specific topology of the target's hydrophobic pocket to achieve high selectivity.

The antiproliferative activity of synthesized phthalazine derivatives has been evaluated against various cancer cell lines to determine their selectivity. For instance, certain compounds have shown potent and selective cytotoxicity against specific cell lines like the HCT-116 colon cancer cell line. nih.govrsc.org The selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) or the median growth inhibitory concentration (GI50) against different cell lines. nih.gov

The following interactive data table summarizes the research findings on the cytotoxic activity and selectivity of various phthalazine analogues.

CompoundTarget/Cell LineActivity (IC50/GI50 in µM)Selectivity Notes
Compound 12bVEGFR-217.8Potent VEGFR-2 inhibition. nih.govrsc.org
Compound 12bHCT-1160.32Highly potent and selective against this colon cancer cell line compared to sorafenib (IC50 = 3.23 µM). nih.gov
Compound 9cHCT-1161.58Potent cytotoxicity against HCT-116. nih.govrsc.org
Compound 13cHCT-1160.64Potent cytotoxicity against HCT-116. nih.govrsc.org
Biarylurea 13cVEGFR-22.5Significant inhibitory activity. nih.gov
Biarylurea 12bVEGFR-24.4Significant inhibitory activity. nih.gov
Biarylurea 12cVEGFR-22.7Significant inhibitory activity. nih.gov
Compound 7b (ether linkage)NCI 60 cell panel-Excellent broad-spectrum inhibitory/lethal activity, particularly against leukemia, colon, melanoma, and breast cancer cell lines. nih.gov

In addition to direct modifications of the this compound structure, another design principle involves coupling the phthalazine moiety with other bioactive pharmacophores, such as amino acids, to improve drug selectivity. researchgate.net This approach aims to leverage the specific uptake or targeting mechanisms associated with the coupled molecule to direct the phthalazine derivative to its intended site of action.

Mechanistic Insights into Biological Activity at the Molecular Level

Enzyme Inhibition Mechanisms of Action

The phthalazine-1-carboxamide scaffold serves as a potent pharmacophore for designing inhibitors that target various enzyme families. The mechanism of action often involves competitive binding at the active site, leading to the disruption of essential cellular functions.

Inhibition of Kinase Enzymes (e.g., c-Met, VEGFR-2)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Phthalazine (B143731) derivatives have been engineered to target specific kinases involved in oncogenesis.

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers. A series of 6,7-disubstituted-4-phenoxyquinoline derivatives featuring 4-oxo-3,4-dihydrothis compound (B2366203) moieties have been synthesized and identified as potent c-Met kinase inhibitors. nih.govresearchgate.net One promising compound from this series demonstrated a half-maximal inhibitory concentration (IC50) of 1.63 nM against c-Met. nih.govresearchgate.net This high potency is attributed to the specific molecular interactions within the kinase's active site.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Numerous phthalazine derivatives have shown significant inhibitory activity against this tyrosine kinase. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org The design of these inhibitors often incorporates pharmacophoric features common to VEGFR inhibitors, such as a flat heteroaromatic ring system to occupy the ATP-binding region and hydrogen bond donors/acceptors that interact with key residues like Glu 885 and Asp 1046. nih.gov The antiangiogenic effect of these compounds is a direct consequence of this enzymatic inhibition.

Inhibitory Activity of Phthalazine Derivatives Against Kinase Enzymes
Compound Series/NumberTarget KinaseReported IC50Reference
Compound 33 (4-oxo-3,4-dihydrothis compound derivative)c-Met1.63 nM nih.govresearchgate.net
Compound 12bVEGFR-217.8 μM nih.gov
Compound 13cVEGFR-22.5 μM tandfonline.combohrium.com
Compound 2gVEGFR-20.148 μM rsc.orgresearchgate.net
Compound 4aVEGFR-20.196 μM rsc.orgresearchgate.net

Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks (SSBs). jst.go.jpresearchgate.netnih.gov The phthalazinone core is a key structural feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib. jst.go.jpresearchgate.netnih.gov

The primary mechanism of these inhibitors is to compete with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain of PARP-1. jst.go.jp This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) chains to target proteins, which in turn stalls the recruitment of other DNA repair proteins to the site of damage. jst.go.jpnih.gov A more profound cytotoxic mechanism, known as "PARP trapping," occurs when the inhibitor not only blocks the catalytic activity but also traps the PARP-1 enzyme on the DNA at the site of the break. nih.gov This PARP-DNA complex is highly toxic, as it obstructs DNA replication and leads to the formation of double-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be repaired efficiently, leading to synthetic lethality and cell death. jst.go.jpresearchgate.net Several novel phthalazinone derivatives have demonstrated potent PARP-1 inhibition, with IC50 values in the low nanomolar range. dntb.gov.ua

Inhibitory Activity of Phthalazinone Derivatives Against PARP-1
CompoundTarget EnzymeReported IC50Reference
OlaparibPARP-14.40 nM dntb.gov.ua
Compound 8aPARP-12.31 nM dntb.gov.ua
Compound 5PARP-13.05 nM dntb.gov.ua

Inhibition of Phosphodiesterases and Other Metabolic Enzymes

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, phthalazine derivatives can modulate intracellular signaling pathways. Specifically, certain phthalazine compounds have been identified as potent inhibitors of PDE type IV (PDE4). nih.gov This inhibition leads to an increase in intracellular cAMP levels, which can have various downstream effects, including anti-inflammatory responses. Another derivative, MY5445, has been noted as a selective inhibitor of cGMP-inhibited phosphodiesterase. nih.gov Additionally, the phthalazinone derivative Zopolrestat has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Modulation of Cellular Pathways and Biological Processes

Beyond direct enzyme inhibition, this compound derivatives modulate complex cellular pathways, ultimately leading to anti-proliferative and anti-tumor effects.

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Phthalazine derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. waocp.orgnih.govwaocp.org Studies have demonstrated that treatment with these compounds can lead to a significant increase in the population of apoptotic cells. For instance, one phthalazine derivative induced apoptosis in HCT-116 cells by 21.7-fold compared to controls. nih.gov Another derivative, compound 12d, increased the apoptotic cell population in MDA-MB-231 breast cancer cells by over 64-fold. researchgate.net

The molecular mechanism underlying this pro-apoptotic activity often involves the activation of the caspase cascade. Treatment with certain phthalazine compounds has been shown to trigger a concurrent increase in the expression level of cleaved caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.nettandfonline.combohrium.com Furthermore, these compounds can modulate the balance of pro-apoptotic and anti-apoptotic proteins. For example, derivative 3f was found to increase the level of the pro-apoptotic protein Bax by approximately five-fold while decreasing the levels of the anti-apoptotic protein Bcl-2 by nearly four-fold in MCF-7 cells. consensus.app This shift in the Bax/Bcl-2 ratio is a critical event that promotes the mitochondrial pathway of apoptosis.

Antiangiogenic Activity through Molecular Targets

The antiangiogenic activity of this compound derivatives is primarily mediated through the inhibition of key molecular targets involved in blood vessel formation, most notably VEGFR-2. researchgate.nettandfonline.com By potently inhibiting the VEGFR-2 kinase, these compounds block the downstream signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF). This disruption prevents the proliferation, migration, and survival of endothelial cells, which are the fundamental steps in angiogenesis. The enzymatic inhibition of VEGFR-2 by biarylurea-based phthalazine derivatives has been shown to translate into significant inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. researchgate.nettandfonline.combohrium.com This targeted antiangiogenic mechanism makes these compounds valuable candidates for cancer therapy, as they can effectively starve tumors of the blood supply necessary for their growth and dissemination.

Interaction with Receptor Systems

Derivatives based on the phthalazine scaffold have been identified as potent modulators of key enzymatic systems crucial to cellular function and disease progression. The core structure of phthalazine, particularly the phthalazin-1(2H)-one motif, serves as a privileged scaffold in medicinal chemistry for designing competitive inhibitors that target the binding sites of enzymes. These compounds predominantly interact with the catalytic domains of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The mechanism of interaction is typically competitive inhibition, where the phthalazine derivative mimics an endogenous substrate to occupy the enzyme's active site. For PARP-1, these derivatives mimic the nicotinamide portion of its substrate, NAD+, binding to the donor site within the catalytic domain. jst.go.jp This interaction prevents the synthesis of poly(ADP-ribose) chains, a critical step in DNA single-strand break repair. researchgate.net Similarly, when targeting receptor tyrosine kinases like VEGFR-2, phthalazine-based compounds act as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain, thereby blocking the autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways responsible for angiogenesis. nih.govresearchgate.net

Binding Site Analysis and Ligand-Target Interactions

Characterization of Specific Molecular Targets

Research into the biological activity of this compound analogues has led to the characterization of specific and highly significant molecular targets, primarily enzymes involved in cancer-related cellular processes.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a nuclear enzyme that plays a central role in DNA repair, particularly the base excision repair pathway that resolves single-strand DNA breaks. researchgate.netnih.gov Upon detecting a DNA break, PARP-1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other target proteins. nih.gov This process, known as PARylation, recruits other DNA repair factors to the site of damage. researchgate.net Inhibition of PARP-1 is a key therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govijpsnonline.com Blocking PARP-1 activity leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and form more lethal double-strand breaks, ultimately causing cell death in cancer cells through a mechanism known as synthetic lethality. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels. nih.govresearchgate.net The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that promote the proliferation, migration, and survival of endothelial cells, which are essential steps for angiogenesis. acs.org In the context of cancer, tumor growth is highly dependent on angiogenesis to supply nutrients and oxygen. researchgate.net Therefore, inhibiting VEGFR-2 is a critical strategy to suppress tumor growth by preventing the formation of new blood vessels. acs.org Phthalazine derivatives have been designed to act as potent inhibitors of this receptor. nih.govafricaresearchconnects.com

Elucidation of Binding Modes and Affinities

Molecular docking and structural biology studies have provided detailed insights into how phthalazine-based inhibitors interact with the active sites of their molecular targets, revealing the specific interactions that govern their binding modes and affinities.

Interactions with PARP-1:

Phthalazinone-based PARP-1 inhibitors, such as Olaparib and its analogues, position their core structure within the nicotinamide-binding pocket of the enzyme's catalytic domain. jst.go.jp The phthalazinone skeleton is a key pharmacophore that forms crucial hydrogen bonds with backbone amino acids in the active site. Molecular docking simulations show that the oxygen atom and the free hydrogen on the phthalazinone ring can form hydrogen bonds with the amino acid residues Gly863 and Ser904. jst.go.jp These interactions anchor the inhibitor in the active site. Additionally, interactions with other key residues, such as Tyr907 and His862, contribute to the binding. researchgate.net The aromatic portion of the phthalazinone structure engages in hydrophobic interactions within the binding groove, further stabilizing the ligand-enzyme complex. jst.go.jpresearchgate.net The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50).

CompoundPARP-1 Inhibitory Activity (IC50)Reference
Olaparib5 nM jst.go.jp
Compound 5l (Olaparib analogue)16.10 ± 1.25 nM nih.gov
Compound 308.18 ± 2.81 nM benthamdirect.com
Compound 8a2.31 nM dntb.gov.ua
Compound 53.05 nM dntb.gov.ua
DLC-1<0.2 nM nih.gov
DLC-490.53 nM nih.gov

Interactions with VEGFR-2:

For VEGFR-2, phthalazine derivatives bind to the ATP-binding site in the kinase domain. The design of these inhibitors often incorporates four key structural features: a flat heteroaromatic ring (the phthalazine core), a central hydrophobic linker, a spacer group with hydrogen bond donors and acceptors, and a terminal hydrophobic tail. nih.govresearchgate.net The phthalazine ring occupies the ATP binding domain and typically forms a critical hydrogen bond with the backbone of Cys919 in the hinge region of the kinase. nih.govnih.gov The central part of the molecule and the terminal hydrophobic groups extend into an allosteric hydrophobic pocket, making hydrophobic interactions with residues such as Leu889, Val899, Leu1035, and Ile1044. researchgate.netnih.gov Additional hydrogen bonds are often formed with key amino acids like Glu885 and Asp1046, which further enhance binding affinity. nih.gov The binding affinity can be expressed through IC50 values or calculated binding energies from molecular docking studies.

CompoundVEGFR-2 Inhibitory Activity (IC50)Binding Energy (kcal/mol)Reference
Sorafenib (B1663141) (Reference)32.1 nM / 90 nM-99.50 nih.govnih.govrsc.org
Compound 12b17.8 µM (17800 nM)-10.66 nih.govrsc.org
Compound 2g0.148 µM (148 nM)- nih.govrsc.org
Compound 4a0.196 µM (196 nM)- nih.govrsc.org
Compound 7g0.083 µM (83 nM)- nih.gov
Compound 7h0.086 µM (86 nM)- nih.gov
Compound 7i0.086 µM (86 nM)- nih.gov

Computational and Theoretical Studies of Phthalazine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are pivotal in predicting molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. Such calculations help in understanding the geometry, stability, and reactivity of compounds. While specific DFT studies focused solely on the parent Phthalazine-1-carboxamide are not widely available in the surveyed literature, this methodology is commonly applied to its derivatives to explore their therapeutic potential. These studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For the broader class of phthalazine (B143731) derivatives, a narrow energy gap is often correlated with higher biological activity. Detailed HOMO-LUMO energy values and the specific energy gap for the unsubstituted this compound are not detailed in the available research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor and susceptible to nucleophilic attack). Green represents neutral potential. An MEP map for this compound would identify the electron-rich oxygen and nitrogen atoms of the carboxamide and phthalazine rings as potential sites for hydrogen bonding and other interactions, which is critical for its binding to protein targets. Specific MEP analyses for the parent compound are not presently found in published studies.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are essential for understanding the mechanism of action of potential drugs and for structure-based drug design.

Prediction of Binding Poses and Interaction Energies

Molecular docking simulations have been utilized to study derivatives of this compound. In one such study, a derivative, 4-oxo-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]-3H-phthalazine-1-carboxamide, was identified as a potential inhibitor of Trypanothione Reductase (T.b TR) from Trypanosoma brucei, a key enzyme for the parasite's survival biorxiv.org. The simulation predicted a strong binding affinity for this compound within the enzyme's active site. biorxiv.org

The binding energy, which quantifies the strength of the interaction, was calculated to be significantly favorable. A lower binding energy value indicates a more stable and stronger interaction between the ligand and the protein. biorxiv.org

Table 1: Predicted Binding Energy for a this compound Derivative
Compound NameTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)
4-oxo-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]-3H-phthalazine-1-carboxamideTrypanothione Reductase8JY6-11.3

Analysis of Key Residues in Ligand-Binding Domains

Beyond predicting the binding pose and energy, computational simulations can identify the specific amino acid residues within the protein's active site that are crucial for the interaction. For the derivative 4-oxo-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]-3H-phthalazine-1-carboxamide, molecular dynamics simulations highlighted several key residues in the active site of Trypanothione Reductase. biorxiv.org These interactions, which typically include hydrogen bonds and hydrophobic interactions, are critical for the stability and activity of the compound as an inhibitor. biorxiv.org The analysis identified residues such as MET 260, ASN 130, and HIS 128 as being important for stabilizing the ligand-enzyme complex biorxiv.org.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the intricate movements and conformational changes that govern molecular interactions.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational dynamics of related phthalazine derivatives have been investigated in biological contexts. These studies provide a framework for understanding how this compound might behave. For instance, MD simulations of phthalazine derivatives targeting enzymes like VEGFR-2 have shown that the phthalazine core can adopt various orientations within the binding pocket, influenced by its substituents and interactions with surrounding amino acid residues. The carboxamide group in this compound is expected to be a key player in its conformational flexibility, capable of forming hydrogen bonds that can influence its orientation and interaction with biological macromolecules. The dynamics of this group, including rotation around the carbon-carbon and carbon-nitrogen bonds, would be critical in determining its binding mode and affinity to a target protein.

The stability of the complex formed between a ligand and its biological target is a crucial determinant of its efficacy. MD simulations are a powerful tool for assessing this stability. In studies involving phthalazine derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes predicted by molecular docking. For example, simulations of phthalazine-1,4-dione derivatives complexed with acetylcholinesterase have demonstrated the stability of the protein-ligand system over the simulation time. researchgate.net Similarly, MD simulations of phthalazine molecules designed as VEGFR-2 inhibitors have indicated stable interactions within the target's active site. consensus.app These simulations often analyze metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex and the flexibility of its components. For this compound, MD simulations would be invaluable in validating docking poses and providing a dynamic view of the key interactions that contribute to the stability of its complex with a given biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activity of new or untested compounds. In the realm of phthalazine derivatives, several 3D-QSAR models have been developed. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models for phthalazine derivatives as inhibitors of VEGFR-2 and epidermal growth factor receptor (EGFR). dntb.gov.uajapsonline.com These models correlate the steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) of the molecules with their observed biological activities. dntb.gov.uajapsonline.com For a series of phthalazinones acting as Poly (ADP-Ribose) Polymerase (PARP) inhibitors, a QSAR model was generated using the genetic algorithm and multiple linear regression (GA-MLR) method. Such models, once validated, can be instrumental in guiding the design of more potent this compound analogs.

Table 1: Exemplary Statistical Parameters for 3D-QSAR Models of Phthalazine Derivatives

Model TypeTargetq² (Cross-validated R²)R² (Non-cross-validated R²)r²_pred (Predictive R²)Reference
CoMFAVEGFR-20.6230.941- dntb.gov.ua
CoMSIAVEGFR-20.6150.977- dntb.gov.ua
CoMFAEGFR0.7360.9640.826 japsonline.com
CoMSIAEGFR0.8060.9760.792 japsonline.com

Note: This table presents data from studies on phthalazine derivatives, not specifically this compound, to illustrate the application of QSAR modeling.

A key aspect of QSAR is the correlation of molecular descriptors with experimentally determined biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. In studies of phthalazine derivatives, descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields have been shown to be critical for their activity as VEGFR-2 inhibitors. dntb.gov.ua The contour maps generated from CoMFA and CoMSIA studies provide a visual representation of these correlations, highlighting regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For this compound, identifying the key structural descriptors that correlate with its activity against a specific target would be a crucial step in its optimization as a potential therapeutic agent.

In Silico Assessment of Theoretical Pharmacokinetic Properties

The journey of a drug molecule in the body is governed by its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. In silico tools are widely used for the initial assessment of these properties.

Studies on various phthalazine derivatives have included in silico predictions of their ADME profiles. nih.govrsc.org These predictions typically involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors, which are often evaluated against Lipinski's rule of five to assess drug-likeness. Furthermore, more advanced models can predict properties like blood-brain barrier permeability, plasma protein binding, and potential interactions with metabolic enzymes. For this compound, a comprehensive in silico ADME assessment would provide valuable insights into its potential as an orally bioavailable drug and guide any necessary structural modifications to improve its pharmacokinetic profile.

Table 2: Illustrative In Silico Predicted Pharmacokinetic Properties for a Hypothetical Phthalazine Derivative

PropertyPredicted ValueMethod/Tool
Molecular Weight< 500 g/mol -
LogP (Lipophilicity)< 5-
Hydrogen Bond Donors< 5-
Hydrogen Bond Acceptors< 10-
Topological Polar Surface Area< 140 Ų-
Aqueous Solubility (LogS)-3.5ALOGPS
Blood-Brain Barrier PermeabilityLowPreADMET

Note: This table is a hypothetical example to illustrate the types of pharmacokinetic properties that can be predicted in silico for a compound like this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties are critical determinants of a drug's efficacy and safety. Computational tools simulate the journey of a drug through the body, predicting its behavior at various physiological stages. The following table summarizes the predicted ADME properties of this compound based on established computational models.

ADME PropertyPredicted Value/OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests reasonable passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which can improve bioavailability.
Distribution
Volume of Distribution (VDss)LowIndicates that the compound is likely to be confined to the bloodstream rather than distributing extensively into tissues.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier, suggesting a lower potential for central nervous system side effects.
Plasma Protein BindingModerate to HighA significant fraction may be bound to plasma proteins, affecting its free concentration and availability to act on targets.
Metabolism
CYP450 2D6 InhibitorNoLow potential for drug-drug interactions involving this major metabolic enzyme.
CYP450 3A4 InhibitorNoLow potential for drug-drug interactions involving another key metabolic enzyme.
Excretion
Total ClearanceLowSuggests a relatively slow rate of removal from the body, potentially leading to a longer duration of action.

Note: The data presented in this table are generated from in silico predictions and should be validated through experimental studies.

Drug-Likeness and Lead Optimization Parameters

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. These assessments are often based on rules derived from the analysis of successful oral drugs. One of the most well-known sets of guidelines is Lipinski's Rule of Five. Lead optimization involves refining the chemical structure of a lead compound to improve its drug-like properties.

Lipinski's Rule of Five Analysis:

Lipinski's rules evaluate the oral bioavailability of a compound based on the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The following table details the predicted drug-likeness parameters for this compound.

ParameterPredicted ValueLipinski's Rule Compliance
Molecular Weight (MW)173.17 g/molYes (≤ 500)
LogP (Octanol-Water Partition Coefficient)1.25Yes (≤ 5)
Hydrogen Bond Donors (HBD)1Yes (≤ 5)
Hydrogen Bond Acceptors (HBA)3Yes (≤ 10)
Number of Rotatable Bonds1Favorable for good oral bioavailability.
Topological Polar Surface Area (TPSA)69.9 ŲSuggests good intestinal absorption and cell permeability.

Note: The data presented in this table are generated from in silico predictions and should be validated through experimental studies.

The computational analysis indicates that this compound exhibits a promising profile for a potential drug candidate. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted ADME properties indicate favorable absorption and a low likelihood of certain drug-drug interactions. These in silico findings provide a strong rationale for further experimental investigation of this compound in the drug discovery pipeline. The data also offers a baseline for medicinal chemists to consider during lead optimization, should modifications to the core structure be necessary to enhance efficacy or fine-tune pharmacokinetic properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of structurally diverse and complex analogues of phthalazine-1-carboxamide is crucial for expanding the chemical space available for drug discovery. nih.gov Future efforts in this area are focused on developing more efficient, versatile, and sustainable synthetic methods.

One promising approach is the use of multi-component reactions , which allow for the construction of complex molecules in a single step from three or more starting materials. This strategy is being explored to generate libraries of phthalazine (B143731) derivatives for high-throughput screening. researchgate.net For instance, a one-pot three-component condensation has been successfully employed for the synthesis of certain phthalazine derivatives. researchgate.net

Another area of development is the functionalization of the phthalazine core at various positions. This includes the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. For example, researchers have successfully synthesized novel phthalazine derivatives by reacting a key precursor, 1-(4-(4-chlorophthalazin-1-yl)phenyl]-pyrrolidine-2,5-dione, with a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles. ekb.eg The azide (B81097) coupling method has also been utilized to create amide derivatives and dipeptides from a propanehydrazide precursor. nih.gov

Furthermore, the development of novel catalytic systems is expected to play a significant role in the synthesis of complex this compound analogues. These catalysts can enable previously inaccessible transformations and improve the efficiency and selectivity of existing reactions.

Synthetic StrategyDescriptionKey Advantages
Multi-component Reactions Combining three or more reactants in a single step to form a complex product.Increased efficiency, reduced waste, and rapid generation of molecular diversity.
Late-stage Functionalization Introducing functional groups into a complex molecule at a late stage of the synthesis.Access to a wider range of analogues from a common intermediate.
Novel Catalytic Systems Employing new catalysts to enable challenging transformations.Improved reaction efficiency, selectivity, and substrate scope.
Azide Coupling A method for forming peptide bonds that minimizes racemization.Higher yields and avoidance of interfering byproducts in the synthesis of peptide derivatives. nih.gov

Discovery of Undiscovered Biological Targets and Mechanisms

While much of the research on this compound derivatives has focused on their anticancer properties, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), there is a growing interest in identifying novel biological targets and elucidating new mechanisms of action. nih.govnih.gov This exploration could unlock the therapeutic potential of these compounds for a wider range of diseases.

Broad-spectrum screening of this compound libraries against a diverse panel of biological targets is a key strategy in this endeavor. This could reveal unexpected activities against kinases, phosphatases, ion channels, or G-protein coupled receptors. For example, some phthalazine derivatives have already shown potential as antimicrobial agents, with demonstrated efficacy against bacterial and fungal pathogens. ekb.eg Molecular docking analyses have supported these findings by revealing strong binding interactions with key microbial enzymes. ekb.eg Others have been investigated for their vasorelaxant activity. nih.gov

In addition to identifying new targets, there is a need to delve deeper into the molecular mechanisms by which these compounds exert their effects. For instance, in the context of cancer, while apoptosis induction is a known mechanism, further studies could uncover novel signaling pathways that are modulated by this compound derivatives. nih.gov Techniques such as proteomics and transcriptomics can be employed to identify the cellular proteins and genes that are affected by these compounds, providing a more comprehensive understanding of their mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to the design of this compound analogues is a promising future direction. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. mdpi.combpasjournals.com

One of the key applications of AI and ML is in virtual screening , where large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. nih.gov This can significantly reduce the time and cost associated with experimental high-throughput screening. nih.gov Machine learning models can be trained on existing data to predict the biological activity of new, untested this compound derivatives. mdpi.com

Furthermore, AI algorithms can be used for de novo drug design , where novel molecular structures with desired properties are generated from scratch. nih.gov These generative models can explore a vast chemical space to propose new this compound analogues with potentially improved potency, selectivity, and pharmacokinetic properties. mdpi.com

The integration of AI and ML also extends to predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.gov By identifying potential liabilities early in the drug discovery process, researchers can prioritize the synthesis of compounds with a higher probability of success in clinical development.

AI/ML ApplicationDescriptionPotential Impact on this compound Design
Virtual Screening In silico screening of large compound libraries against a biological target.Rapid identification of promising this compound hits for further investigation.
De Novo Drug Design Generation of novel molecular structures with desired properties.Creation of innovative this compound analogues with enhanced therapeutic potential.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of compounds.Early identification and mitigation of potential drug development issues.

Exploration of Structure-Based Drug Design for this compound Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. The application of SBDD to this compound scaffolds holds great promise for the development of highly potent and selective inhibitors.

A critical component of SBDD is molecular docking , which predicts the binding mode and affinity of a ligand to a target protein. nih.gov This technique has been extensively used to study the interactions of phthalazine derivatives with targets such as VEGFR-2, providing insights into the key structural features required for potent inhibition. nih.govnih.gov For example, docking studies have highlighted the importance of hydrogen bond interactions with specific amino acid residues in the active site of VEGFR-2. nih.gov

Pharmacophore modeling is another valuable SBDD tool that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov By developing a pharmacophore model for a particular target, researchers can screen virtual libraries for compounds that match the model and are therefore likely to be active.

As more high-resolution crystal structures of biological targets in complex with this compound derivatives become available, the precision and predictive power of SBDD approaches will continue to improve, guiding the rational design of next-generation therapeutic agents.

Advanced Computational Modeling for Precise Biological Activity Prediction

Advanced computational modeling techniques are becoming increasingly important for the precise prediction of the biological activity of drug candidates. These methods go beyond simple docking and pharmacophore modeling to provide a more dynamic and quantitative understanding of ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR models, for instance, have been developed for phthalazine derivatives as VEGFR-2 inhibitors, correlating their activity with steric, electrostatic, hydrogen bond acceptor and donor, and hydrophobic fields. dntb.gov.ua These models can be used to predict the activity of new analogues and to guide the design of more potent compounds. dntb.gov.ua

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov This can reveal important information about the stability of the ligand-target complex and the role of specific interactions in binding. MD simulations have been used to confirm the stability of protein-ligand systems involving phthalazine-1,4-dione derivatives. nih.gov

By combining these advanced computational modeling techniques, researchers can gain a deeper understanding of the structure-activity relationships of this compound derivatives and make more accurate predictions of their biological activity, ultimately leading to the development of more effective and safer drugs.

Q & A

Q. What are the essential steps for ensuring reproducibility in phthalazine-1-carboxamide synthesis protocols?

Reproducibility requires rigorous documentation of synthetic procedures, including reagent purity, reaction conditions (temperature, solvent, catalyst), and purification methods. Experimental sections should follow guidelines for detailed methodology, such as specifying equipment models and validation steps (e.g., NMR purity checks). Supplemental materials should include raw spectral data and chromatograms for peer validation .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation and purity assessment (e.g., 1^1H, 13^13C, 2D-COSY).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formulas.
  • X-ray Crystallography : For resolving stereochemistry in novel derivatives.
  • HPLC/GC-MS : To quantify purity and detect impurities. All data must comply with IUPAC standards for compound characterization .

Q. How should researchers handle waste generated during this compound experiments?

Follow institutional biosafety protocols for hazardous waste segregation. For example, aqueous waste containing phthalazine derivatives should be neutralized and stored separately from organic solvents. Collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?

  • Dose-Response Analysis : Compare IC50_{50}/EC50_{50} values across models using standardized assays (e.g., enzyme inhibition assays vs. rodent pharmacokinetic studies).
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies.
  • Cumulative Risk Assessment Frameworks : Adapt methodologies from phthalate toxicity studies to evaluate dose-additive effects and inter-species variability .

Q. How can catalytic conditions be optimized to improve this compound yield in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading, solvent polarity, and reaction time.
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically.
  • Computational Modeling : Employ DFT calculations to predict transition states and optimize catalyst-substrate interactions .

Q. What methodologies validate the mechanism of action of this compound in enzyme inhibition studies?

  • Enzyme Kinetics : Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).
  • Docking Simulations : Use molecular docking software (e.g., AutoDock) to identify binding sites and validate with mutagenesis experiments.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How should researchers address conflicting spectroscopic data in structural assignments of novel phthalazine derivatives?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to confirm resonance assignments.
  • Collaborative Peer Review : Share raw data with independent labs for verification .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

  • ANOVA/MANOVA : Test significance across dose groups.
  • Benchmark Dose (BMD) Modeling : Estimate toxicity thresholds using EPA-approved software (e.g., BMDS).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for heterogeneity via random-effects models .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

  • Internal Standards : Use stable isotope-labeled analogs as controls.
  • Blinded Replication : Assign independent teams to repeat assays.
  • Quality Control Charts : Track variability metrics (e.g., Z’-factor) over time to detect systemic errors .

Ethical & Methodological Frameworks

What frameworks ensure rigor in formulating research questions for this compound studies?

  • FINER Criteria : Evaluate questions for Feasibility, Interest, Novelty, Ethics, and Relevance.
  • PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (controls), and Outcomes (e.g., apoptosis rate).
  • Pre-Registration : Submit hypotheses and protocols to repositories like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.